![molecular formula C23H24N4O2 B592588 3,3'-(Propane-1,3-diyl)bis(1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one) CAS No. 1642340-14-4](/img/new.no-structure.jpg)
3,3'-(Propane-1,3-diyl)bis(1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Propane-1,3-diyl)bis(1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one) is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes two benzimidazole moieties connected by a propane-1,3-diyl linker, each substituted with a prop-1-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Propane-1,3-diyl)bis(1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one) typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of Prop-1-en-2-yl Group: The prop-1-en-2-yl group can be introduced via alkylation reactions using suitable alkylating agents such as allyl bromide.
Linking with Propane-1,3-diyl: The two benzimidazole units are then linked using a propane-1,3-diyl linker, which can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Propane-1,3-diyl)bis(1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
3,3’-(Propane-1,3-diyl)bis(1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one) has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Catalysis: Employed as a ligand in various catalytic reactions, including asymmetric synthesis and polymerization reactions.
Mechanism of Action
The mechanism of action of 3,3’-(Propane-1,3-diyl)bis(1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridinium) di(methanesulfonate): Known for its protective effects against nerve agent poisoning.
3,3’-(1,4-Piperazinediyl)bis(1-propanamine): Used in various pharmaceutical applications.
Uniqueness
3,3’-(Propane-1,3-diyl)bis(1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one) is unique due to its dual benzimidazole structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for research in medicinal chemistry, materials science, and catalysis.
Properties
CAS No. |
1642340-14-4 |
|---|---|
Molecular Formula |
C23H24N4O2 |
Molecular Weight |
388.471 |
IUPAC Name |
1-[3-(2-oxo-3-prop-1-en-2-ylbenzimidazol-1-yl)propyl]-3-prop-1-en-2-ylbenzimidazol-2-one |
InChI |
InChI=1S/C23H24N4O2/c1-16(2)26-20-12-7-5-10-18(20)24(22(26)28)14-9-15-25-19-11-6-8-13-21(19)27(17(3)4)23(25)29/h5-8,10-13H,1,3,9,14-15H2,2,4H3 |
InChI Key |
ZHDWBCCMWMQTIB-UHFFFAOYSA-N |
SMILES |
CC(=C)N1C2=CC=CC=C2N(C1=O)CCCN3C4=CC=CC=C4N(C3=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



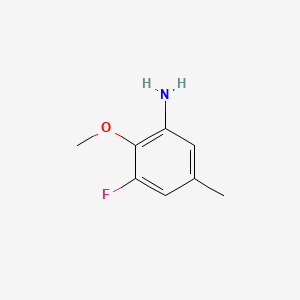

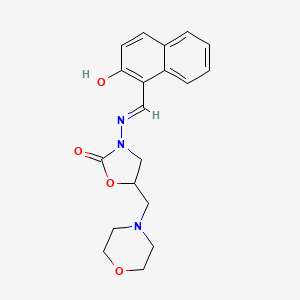
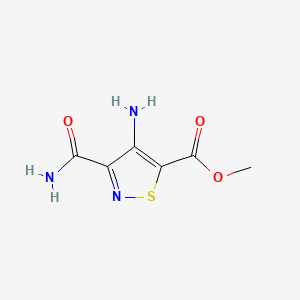
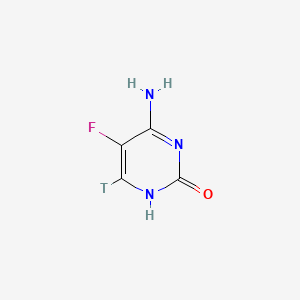
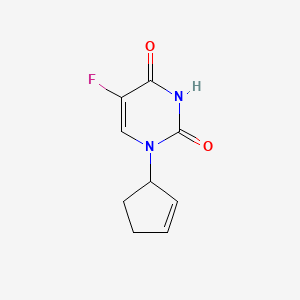
![(1S,3R,6S,7S,8S,11S,12S,15Z,16S)-6-(dimethylamino)-15-ethylidene-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-one](/img/structure/B592521.png)

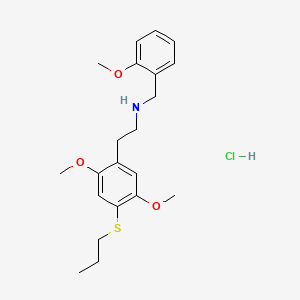
![5-[(Z)-[5-[(3-carboxy-4-hydroxy-5-methylphenyl)diazenyl]-2-chlorophenyl]-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B592528.png)
